5,11-Dimethyl-5H-quinindoline
Description
5,11-Dimethyl-5H-quinindoline is a heterocyclic compound belonging to the indoloquinoline family, characterized by a fused indole and quinoline ring system. The methyl substituents at positions 5 and 11 distinguish it from simpler indoloquinoline derivatives. This structural modification enhances steric and electronic properties, influencing solubility, stability, and biological activity.
Properties
CAS No. |
114414-79-8 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
5,11-dimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C17H14N2/c1-11-12-7-4-6-10-15(12)19(2)17-16(11)13-8-3-5-9-14(13)18-17/h3-10H,1-2H3 |
InChI Key |
LJMPGYREDWOAFS-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C |
Synonyms |
2,3-BDAIC 2,3-benzo-1,4-dimethyl-alpha-iso-carboline 5,11-dimethyl-5H-indolo(2,3-b)quinoline DiMIQ cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Indoloquinoline Derivatives
Electronic and Steric Effects
- Methyl vs. Chloro Substituents : Methyl groups at positions 5 and 11 donate electron density via hyperconjugation, increasing the electron-richness of the fused ring system. In contrast, chloro substituents (e.g., 11-chloro derivatives) withdraw electron density, reducing reactivity toward electrophilic agents .
- Cationic Derivatives : Quaternized analogs (e.g., triflate derivatives) exhibit enhanced solubility but may face challenges in blood-brain barrier penetration compared to neutral 5,11-dimethyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
